5-Ethoxy-5H-benzocycloheptene

Descripción

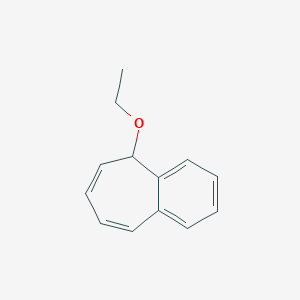

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxy-5H-benzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-14-13-10-6-4-8-11-7-3-5-9-12(11)13/h3-10,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZMKNIYALAIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554412 | |

| Record name | 5-Ethoxy-5H-benzo[7]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112270-51-6 | |

| Record name | 5-Ethoxy-5H-benzo[7]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Ethoxy-5H-benzocycloheptene: Synthesis, Characterization, and Potential Applications

Introduction

The benzocycloheptene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique seven-membered ring fused to a benzene ring provides a rigid, three-dimensional framework that is amenable to diverse functionalization, making it an attractive template for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antidepressant, anticonvulsant, and anti-inflammatory properties. This guide provides a comprehensive technical overview of a specific derivative, 5-Ethoxy-5H-benzocycloheptene (CAS No. 112270-51-6), a compound with potential for further exploration in drug discovery programs. Due to the limited availability of experimental data for this specific molecule in the public domain, this guide will present a proposed synthetic route and predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds.

Chemical Structure and Physical Properties

5-Ethoxy-5H-benzocycloheptene possesses a core 5H-benzocycloheptene structure with an ethoxy group at the 5-position. The presence of this chiral center indicates that the molecule can exist as a racemic mixture of two enantiomers.

Molecular Structure:

Caption: Chemical structure of 5-Ethoxy-5H-benzocycloheptene.

Predicted Physical Properties:

The physical properties of 5-Ethoxy-5H-benzocycloheptene have been estimated based on its structure and comparison with related benzocycloheptene derivatives.

| Property | Predicted Value |

| Molecular Formula | C13H14O |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water. |

| CAS Number | 112270-51-6 |

Proposed Synthesis

A plausible synthetic route to 5-Ethoxy-5H-benzocycloheptene starts from the commercially available 5H-benzocyclohepten-5-one. The proposed two-step synthesis involves the reduction of the ketone followed by an etherification reaction.

Synthetic Workflow:

Caption: Proposed synthetic workflow for 5-Ethoxy-5H-benzocycloheptene.

Step 1: Reduction of 5H-Benzocyclohepten-5-one to 5H-Benzocyclohepten-5-ol

The initial step involves the reduction of the ketone functionality of 5H-benzocyclohepten-5-one to the corresponding alcohol. Sodium borohydride (NaBH4) in methanol is a mild and effective reagent for this transformation, offering high yields and selectivity.

-

Protocol:

-

To a solution of 5H-benzocyclohepten-5-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 5H-Benzocyclohepten-5-ol.

-

-

Causality: The hydride from sodium borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the methanol solvent to yield the alcohol.

Step 2: Williamson Ether Synthesis of 5-Ethoxy-5H-benzocycloheptene

The final step is a Williamson ether synthesis, a reliable method for forming ethers. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide, which then undergoes nucleophilic substitution with an ethyl halide.

-

Protocol:

-

To a solution of 5H-Benzocyclohepten-5-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Ethoxy-5H-benzocycloheptene.

-

-

Causality: The strong base (NaH) deprotonates the alcohol to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in an SN2 reaction to form the desired ether and sodium iodide as a byproduct.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 5-Ethoxy-5H-benzocycloheptene based on the analysis of its structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, olefinic, and aliphatic protons, as well as the ethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 4H | Aromatic protons |

| ~ 6.0-6.5 | m | 4H | Olefinic protons of the heptene ring |

| ~ 4.8 | t | 1H | Proton at C5 (methine proton) |

| ~ 3.5 | q | 2H | Methylene protons of the ethoxy group (-OCH2CH3) |

| ~ 1.2 | t | 3H | Methyl protons of the ethoxy group (-OCH2CH3) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140-145 | Quaternary aromatic carbons |

| ~ 125-135 | Aromatic and olefinic CH carbons |

| ~ 80 | C5 methine carbon (-CH-O-) |

| ~ 65 | Methylene carbon of the ethoxy group (-OCH2CH3) |

| ~ 15 | Methyl carbon of the ethoxy group (-OCH2CH3) |

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050-3000 | C-H stretching (aromatic and olefinic) |

| ~ 2980-2850 | C-H stretching (aliphatic) |

| ~ 1600, 1480 | C=C stretching (aromatic) |

| ~ 1100 | C-O stretching (ether) |

MS (Mass Spectrometry):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 186 | [M]⁺ (Molecular ion) |

| 157 | [M - C2H5]⁺ |

| 141 | [M - OC2H5]⁺ |

| 115 | Benzotropylium ion |

Potential Applications in Drug Development

While specific biological data for 5-Ethoxy-5H-benzocycloheptene is not available, the benzocycloheptene scaffold is a key component in several approved drugs, particularly those targeting the central nervous system. For instance, amitriptyline and nortriptyline are well-known tricyclic antidepressants that feature a dibenzocycloheptene core. The conformational rigidity and lipophilicity of the benzocycloheptene system are thought to contribute to its ability to interact with various biological targets.

The introduction of an ethoxy group at the 5-position of the 5H-benzocycloheptene core in 5-Ethoxy-5H-benzocycloheptene could modulate its pharmacokinetic and pharmacodynamic properties. The ether linkage is generally stable in vivo, and the ethoxy group can influence the molecule's polarity, solubility, and ability to cross the blood-brain barrier. Therefore, 5-Ethoxy-5H-benzocycloheptene represents a valuable starting point for the synthesis of new libraries of compounds for screening against a variety of biological targets, including but not limited to:

-

Ion channels

-

G-protein coupled receptors (GPCRs)

-

Enzymes

Further derivatization of the aromatic ring or the heptene moiety could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

5-Ethoxy-5H-benzocycloheptene is a structurally interesting molecule with potential for application in medicinal chemistry and drug discovery. Although detailed experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles. The proposed synthetic route is practical and scalable, and the predicted spectroscopic data will be invaluable for the identification and characterization of the molecule. The benzocycloheptene scaffold continues to be a fertile ground for the development of new therapeutics, and 5-Ethoxy-5H-benzocycloheptene serves as a promising starting point for future research endeavors in this field.

References

-

PubChem. 5H-Benzocycloheptene. National Center for Biotechnology Information. Available at: [Link]

-

Bentor, Y. The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. 2019. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. 2022. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Characterization of 5-Ethoxy-5H-benzocycloheptene

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Ethoxy-5H-benzocycloheptene. In the absence of previously published experimental spectra for this specific molecule, this document outlines a robust methodology for its structural elucidation. We will present predicted ¹H and ¹³C NMR chemical shifts derived from the analysis of analogous structures and foundational NMR principles. Furthermore, this guide details an extensive, field-proven experimental protocol for the acquisition of high-quality NMR data. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organic compounds.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the structure of organic molecules in solution.[1] For a novel or uncharacterized compound such as 5-Ethoxy-5H-benzocycloheptene, NMR provides critical insights into the molecular framework by reporting on the chemical environment of each ¹H and ¹³C nucleus. The chemical shift, signal integration, and spin-spin coupling patterns observed in NMR spectra allow for the precise mapping of atomic connectivity and stereochemistry.[2]

The 5H-benzocycloheptene core is a seven-membered ring fused to a benzene ring, a structural motif present in various biologically active compounds. The conformational flexibility of the seven-membered ring can significantly influence a molecule's biological activity, and NMR is a powerful tool for studying these conformational dynamics.[3] The introduction of an ethoxy group at the 5-position introduces a chiral center and further complexity to the NMR spectra, which this guide will address.

Predicted NMR Spectral Data for 5-Ethoxy-5H-benzocycloheptene

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of 5-Ethoxy-5H-benzocycloheptene is expected to exhibit distinct signals for the aromatic, olefinic, benzylic, and ethoxy protons. The chemical shifts are influenced by inductive effects, anisotropy, and the conformational dynamics of the seven-membered ring.[6]

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethoxy-5H-benzocycloheptene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| Aromatic Protons (H-1, H-2, H-3, H-4) | 7.1 - 7.4 | Multiplet (m) | ortho: 7-10 Hz, meta: 2-3 Hz | Typical range for protons on a benzene ring. The fusion to the seven-membered ring will lead to a complex, overlapping multiplet.[7] |

| Olefinic Protons (H-6, H-7, H-8, H-9) | 5.5 - 6.5 | Multiplet (m) | Vicinal and geminal couplings | The exact shifts and multiplicities will depend on the conformation of the seven-membered ring. These protons are expected to be in the characteristic range for non-aromatic double bonds. |

| Methine Proton (H-5) | 4.5 - 5.0 | Triplet (t) or Doublet of Doublets (dd) | ~5-8 Hz | This proton is deshielded by the adjacent oxygen of the ethoxy group and the benzene ring. The multiplicity will depend on the coupling to the protons at C-6. |

| Ethoxy Methylene Protons (-OCH₂CH₃) | 3.4 - 3.7 | Quartet (q) | ~7 Hz | These protons are deshielded by the adjacent oxygen atom. They will be split into a quartet by the three neighboring methyl protons.[8] |

| Ethoxy Methyl Protons (-OCH₂CH₃) | 1.1 - 1.3 | Triplet (t) | ~7 Hz | These protons are in a typical aliphatic region and will be split into a triplet by the two neighboring methylene protons.[8] |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are influenced by hybridization, substitution, and electronic effects.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethoxy-5H-benzocycloheptene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Quaternary Aromatic Carbons (C-4a, C-9a) | 135 - 145 | These carbons are part of the fused ring system and are deshielded. |

| Aromatic Carbons (C-1, C-2, C-3, C-4) | 125 - 130 | Typical chemical shift range for carbons in a benzene ring.[10] |

| Olefinic Carbons (C-6, C-7, C-8, C-9) | 120 - 140 | Chemical shifts for sp² hybridized carbons in a non-aromatic ring. |

| Methine Carbon (C-5) | 75 - 85 | This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom from the ethoxy group. |

| Ethoxy Methylene Carbon (-OCH₂CH₃) | 60 - 70 | Deshielded by the adjacent oxygen atom.[8] |

| Ethoxy Methyl Carbon (-OCH₂CH₃) | 14 - 18 | Typical chemical shift for a terminal methyl group in an aliphatic chain.[8] |

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Ethoxy-5H-benzocycloheptene. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

-

Analyte Purity: Ensure the 5-Ethoxy-5H-benzocycloheptene sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.[11]

-

Concentration:

-

For ¹H NMR, prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (0 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Calibration

These steps should be performed by a trained operator.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets expected in the aromatic and olefinic regions.

-

Tuning and Matching: The NMR probe should be tuned and matched to the resonance frequency of the nucleus being observed (¹H or ¹³C) to ensure maximum sensitivity.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during data acquisition.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the lock signal to achieve sharp, symmetrical peaks.

¹H NMR Data Acquisition

-

Standard 1D ¹H Experiment:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.

-

¹³C NMR Data Acquisition

-

Standard 1D ¹³C{¹H} Experiment:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Spectral Width (sw): A wide spectral width (e.g., 0-220 ppm) is necessary to ensure all carbon signals are observed.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

2D NMR Experiments for Structural Confirmation

To unambiguously assign all ¹H and ¹³C signals, a series of 2D NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is invaluable for identifying which protons are adjacent to one another. This will be crucial for assigning the protons within the seven-membered ring and confirming the connectivity of the ethoxy group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the chemical shift of each carbon atom based on the chemical shift of its attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a conformationally flexible molecule like 5-Ethoxy-5H-benzocycloheptene, NOESY can provide insights into the preferred conformation in solution.

Visualization of Structure and Workflow

Molecular Structure

Caption: Workflow for NMR characterization.

Conclusion

This technical guide provides a comprehensive roadmap for the NMR characterization of 5-Ethoxy-5H-benzocycloheptene. By leveraging predictive methods based on the analysis of structurally similar compounds and adhering to a rigorous, well-documented experimental protocol, researchers can confidently elucidate the structure of this and other novel molecules. The combination of 1D and 2D NMR techniques outlined herein constitutes a powerful and self-validating approach to modern structural chemistry, ensuring the scientific integrity of the results.

References

-

Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]

-

Boden, G., & St-Jacques, M. (1977). Nuclear magnetic resonance investigation of the conformational dynamic properties of benzocycloheptenones and related compounds. Canadian Journal of Chemistry, 55(7), 1199-1207. [Link]

-

Tantillo, D. J. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 111(11), 3497-3542. [Link]

-

Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857. [Link]

-

St-Amour, R., & St-Jacques, M. (1984). Anomeric effect in seven-membered rings: a conformational study of 2-oxa derivatives of benzocycloheptene by NMR. Canadian Journal of Chemistry, 62(12), 2830-2838. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. ChemRxiv. [Link]

- Google Patents. (n.d.).

-

Cacic, M., et al. (2008). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 13(12), 3193-3203. [Link]

-

Kappe, C. O., & Stadler, A. (2005). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc, 2005(3), 119-126. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ChemRxiv. (n.d.). Solvent induced 1H NMR chemical shifts of annulenes. [Link]

-

Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(1), 1-15. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

National Institute of Standards and Technology. (n.d.). 5H-Benzocycloheptene,6,7,8,9-tetrahydro-. [Link]

-

Hada, M. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics, 27(4), 2235-2248. [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzocycloheptene. PubChem. [Link]

-

SpectraBase. (n.d.). 5-Benzyloxy-4-ethyl-2,6-dimethyl-2-heptene - Optional[13C NMR]. [Link]

-

Grimme, S., et al. (2017). Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. Chemistry – A European Journal, 23(66), 16790-16798. [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not?. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Gheorghiu, M. D., & Crasmareanu, M. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 29-37. [Link]

Sources

- 1. 5H-Benzocycloheptene,6,7,8,9-tetrahydro- [webbook.nist.gov]

- 2. d-nb.info [d-nb.info]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

The Formation of 5-Ethoxy-5H-benzocycloheptene: A Mechanistic and Synthetic Guide

This technical guide provides an in-depth exploration of the plausible mechanism for the formation of 5-Ethoxy-5H-benzocycloheptene, a molecule of interest within the broader class of benzocycloheptene derivatives. While a direct and extensively documented synthetic protocol for this specific ether is not prevalent in surveyed literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates a scientifically rigorous, proposed mechanism based on fundamental principles of organic chemistry. The insights presented herein are grounded in established reaction pathways, such as nucleophilic substitution at a benzylic center, and are supported by analogous transformations reported in chemical literature.

Introduction: The Significance of the Benzocycloheptene Scaffold

The benzocycloheptene ring system, a seven-membered carbocycle fused to a benzene ring, is a structural motif found in a variety of biologically active molecules and natural products. The conformational flexibility of the seven-membered ring, coupled with the electronic properties of the fused aromatic ring, imparts unique pharmacological characteristics to these compounds. Modifications at the 5-position (the benzylic carbon) are of particular synthetic interest as they allow for the introduction of diverse functionalities that can modulate the molecule's biological activity. The introduction of an ethoxy group at this position, to form 5-Ethoxy-5H-benzocycloheptene, can influence properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Proposed Mechanism of Formation: An S_N1 Pathway

The formation of 5-Ethoxy-5H-benzocycloheptene from a suitable precursor at the 5-position is most likely to proceed through a unimolecular nucleophilic substitution (S_N1) mechanism. This pathway is favored due to the ability of the benzocycloheptene system to stabilize a carbocation intermediate at the benzylic 5-position.

The key steps of the proposed mechanism are:

-

Formation of a Carbocation Intermediate: The reaction is initiated by the departure of a good leaving group from the 5-position of a 5-substituted-5H-benzocycloheptene precursor. This precursor could be a 5-halo-5H-benzocycloheptene (e.g., 5-chloro- or 5-bromo-5H-benzocycloheptene) or a 5-hydroxy-5H-benzocycloheptene that is protonated under acidic conditions to form a good leaving group (water). The rate-determining step is the unimolecular cleavage of the carbon-leaving group bond to form a planar, sp²-hybridized carbocation. The stability of this benzylic carbocation is enhanced by resonance delocalization of the positive charge into the adjacent benzene ring.

-

Nucleophilic Attack by Ethanol: The carbocation intermediate is then subject to nucleophilic attack by ethanol, which acts as the solvent and the nucleophile (a process known as solvolysis). The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbocation, forming a protonated ether intermediate (an oxonium ion).

-

Deprotonation: In the final step, a weak base, such as another molecule of ethanol or the conjugate base of the acid catalyst, removes the proton from the oxonium ion to yield the final product, 5-Ethoxy-5H-benzocycloheptene, and regenerates the catalyst if one was used.

While carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates, a significant rearrangement of the 5-benzocycloheptenyl cation is not anticipated to be a major competing pathway.[1] The benzylic carbocation is already relatively stable due to resonance. Any rearrangement, such as a hydride or alkyl shift, would likely lead to a less stable secondary carbocation.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed S_N1 mechanism for the formation of 5-Ethoxy-5H-benzocycloheptene from a 5-halo-5H-benzocycloheptene precursor.

Caption: Proposed S_N1 mechanism for the synthesis of 5-Ethoxy-5H-benzocycloheptene.

Illustrative Experimental Protocol

The following is a generalized, illustrative protocol for the synthesis of 5-Ethoxy-5H-benzocycloheptene via an S_N1 reaction. This protocol is based on standard procedures for solvolysis reactions of benzylic halides.[2][3]

Objective: To synthesize 5-Ethoxy-5H-benzocycloheptene from 5-chloro-5H-benzocycloheptene.

Materials:

-

5-chloro-5H-benzocycloheptene (starting material)

-

Anhydrous ethanol (reagent and solvent)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane (for extraction)

-

Deionized water

Procedure:

-

Reaction Setup: A solution of 5-chloro-5H-benzocycloheptene (1.0 eq) in anhydrous ethanol (0.1 M solution) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is redissolved in dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and deionized water.

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 5-Ethoxy-5H-benzocycloheptene can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcomes

The following table summarizes the expected inputs and potential outputs for the proposed synthesis. The yield is an estimate based on similar reported solvolysis reactions.

| Parameter | Value |

| Starting Material | 5-chloro-5H-benzocycloheptene |

| Reagent/Solvent | Anhydrous Ethanol |

| Reaction Type | S_N1 Solvolysis (Ethanolysis) |

| Proposed Intermediate | 5-Benzocycloheptenyl Cation |

| Product | 5-Ethoxy-5H-benzocycloheptene |

| Estimated Yield | 70-85% |

| Potential Byproducts | 5H-Benzocycloheptene (from elimination) |

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically grounded mechanism for the formation of 5-Ethoxy-5H-benzocycloheptene. The proposed S_N1 pathway, proceeding through a resonance-stabilized benzylic carbocation, is consistent with established principles of physical organic chemistry. The illustrative experimental protocol provides a practical framework for the synthesis of this compound.

For researchers in drug discovery and development, the ability to predictably synthesize derivatives such as 5-Ethoxy-5H-benzocycloheptene is crucial. Future work in this area could involve a detailed kinetic study to confirm the S_N1 nature of the reaction, as well as an exploration of a broader range of alcohol nucleophiles to generate a library of 5-alkoxy-5H-benzocycloheptene analogs for structure-activity relationship (SAR) studies. Furthermore, the development of stereoselective methods for the synthesis of enantiomerically pure 5-substituted benzocycloheptenes would be a significant advancement in the field.

References

-

Carbocation rearrangements. (2013, March 28). YouTube. Retrieved from [Link]

-

Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. (2024, May 23). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of an isolable 4aH-benzocycloheptene, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, and a study of its thermal rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Carbocation Rearrangements. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules. Retrieved from [Link]

-

Unimolecular beta elimination - carbocation rearrangements. (2015, March 4). The Curious Wavefunction. Retrieved from [Link]

-

Synthesis and structural determination of 5H-benzocyclohepten-5,8-imines. ResearchGate. Retrieved from [Link]

-

Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis of some 5-substituted-5H-dibenzo[a,d]cycloheptene. ResearchGate. Retrieved from [Link]

-

Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

-

Diphenylcarbinyl Derivatives. I. Solvolysis of some Monosubstituted Benzhydryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

- Chemical synthesis method of 10-methoxy-5H-dibenzo [ b, f ] azepine. Google Patents.

-

Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. RSC Advances. Retrieved from [Link]

-

SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. Retrieved from [Link]

-

Solvolytic rearrangement of 1β-tosyloxy-4α, 8aβ-dimethyldecalin derivatives; a synthesis of (±)-bulnesol. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

Sources

Introduction: The Benzocycloheptene Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Ethoxy-5H-benzocycloheptene Derivatives

The 5H-benzocycloheptene framework is a privileged bicyclic structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique seven-membered carbocyclic ring, fused to a benzene ring, imparts a distinct three-dimensional geometry that is of significant interest for molecular recognition at biological targets.[3] Derivatives of this scaffold are explored for a wide range of therapeutic applications, from antihistaminic to potential anticancer agents.[4][5]

As with any drug candidate, establishing a robust stability profile is a non-negotiable step in the preclinical development phase. Thermodynamic stability dictates a compound's shelf-life, its susceptibility to degradation under physiological conditions, and its potential for forming toxic catabolites. This guide provides a comprehensive technical overview of the principles and methodologies used to assess the thermodynamic stability of 5-Ethoxy-5H-benzocycloheptene derivatives, a class of compounds that combines the foundational benzocycloheptene scaffold with a functionality—the ethoxy group—that can significantly influence its physicochemical properties.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causal relationships between molecular structure and stability, detailed experimental protocols, and the application of computational tools to predict and rationalize thermodynamic behavior.

Section 1: Conformational Dynamics of the 5-Substituted 5H-Benzocycloheptene Core

Understanding the thermodynamic stability of a molecule is impossible without first appreciating its conformational landscape. The central seven-membered ring of the 5H-benzocycloheptene system is non-planar, adopting a chiral, boat-like conformation.[6] This structure is not static; it undergoes a dynamic process of ring inversion through a higher-energy transition state.

The introduction of a substituent at the C5 position, such as an ethoxy group, is a critical determinant of the molecule's preferred shape and energy. This substitution leads to two primary conformers: one where the substituent occupies a pseudo-axial position and another where it is in a pseudo-equatorial position.[6] The equilibrium between these two states is fundamental to the molecule's overall energy and, by extension, its stability. Studies on analogous dibenzo[a,d]cycloheptene systems have shown a general preference for the bulkier substituent to occupy the pseudo-axial position to minimize steric hindrance with the adjacent aromatic ring.[6][7]

Caption: Conformational equilibrium of 5-substituted benzocycloheptenes.

Section 2: Key Determinants of Thermodynamic Stability

The overall thermodynamic stability of a 5-Ethoxy-5H-benzocycloheptene derivative is a multifactorial property arising from the interplay of structural and electronic effects.

-

Ring Strain: Seven-membered rings inherently possess some degree of angle and torsional strain compared to a strain-free cyclohexane ring. This strain contributes to the molecule's ground-state energy. Computational studies can quantify this strain energy, which is a key component of the overall heat of formation.[8]

-

Substituent Effects: The ethoxy group at the C5 position exerts a profound influence.

-

Electronic Effects: As an oxygen-containing substituent, the ethoxy group can participate in electronic interactions with the rest of the molecule. While not directly conjugated with the benzene ring in this saturated system, its inductive effects can influence reactivity at the C5 position.

-

Steric Effects: The size and orientation of the ethoxy group dictate the conformational equilibrium, as discussed above. Improper steric fit can raise the ground-state energy, making the molecule more susceptible to decomposition pathways that relieve this strain.

-

-

Decomposition Pathways: A molecule is only as stable as its weakest bond. For 5-Ethoxy-5H-benzocycloheptene derivatives, potential degradation routes include:

-

Oxidation: The benzylic C5 position and the ether linkage are potential sites for oxidative degradation, which is a critical consideration for long-term storage and in vivo stability.[9] Studies on benzyl ethers confirm their susceptibility to autoxidation.[9]

-

Hydrolysis: The ether bond may be liable to cleavage under strongly acidic or basic conditions, a factor relevant in formulation and during passage through the gastrointestinal tract.

-

Thermal Rearrangement: At elevated temperatures, the carbocyclic ring may undergo complex rearrangements or elimination reactions, leading to a loss of structural integrity.[10][11]

-

Section 3: Experimental Evaluation of Thermal Stability

A robust assessment of thermal stability requires empirical data. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of how a material behaves under thermal stress.[12] These techniques are indispensable during preclinical development for identifying degradation triggers and ensuring the safety of active pharmaceutical ingredients (APIs).[12][13]

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which a compound begins to decompose and to quantify its mass loss as a function of temperature.[14]

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 3-5 mg of the 5-Ethoxy-5H-benzocycloheptene derivative into a ceramic or aluminum TGA pan.

-

Atmosphere Selection: The choice of purge gas is critical. An inert atmosphere (e.g., Nitrogen, 99.99% purity) at a flow rate of 50 mL/min is used to assess inherent thermal stability. An oxidative atmosphere (e.g., Synthetic Air) is used to evaluate stability against oxidative decomposition.[12]

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

-

Data Analysis: Plot the sample mass (%) against temperature. Key parameters to extract are:

-

Td5% (or Tonset): The temperature at which 5% mass loss occurs, a common metric for the onset of decomposition.[15]

-

Tmax: The temperature of the maximum rate of decomposition, determined from the peak of the derivative (DTG) curve.

-

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and decomposition.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

-

Atmosphere: Use an inert atmosphere (e.g., Nitrogen) at 50 mL/min.

-

Heating Program: Use a "heat-cool-heat" cycle to erase the sample's thermal history. For instance:

-

Heat from 25 °C to a temperature just below the anticipated decomposition (determined by TGA) at 10 °C/min.

-

Cool back to 25 °C at 10 °C/min.

-

Re-heat at 10 °C/min until decomposition is complete.

-

-

Data Analysis: Plot heat flow against temperature. Key parameters are:

-

Tm (Melting Point): The peak temperature of the endothermic melting transition.

-

ΔHdec (Decomposition Enthalpy): The integrated area of the decomposition peak (can be endothermic or exothermic), indicating the energy released or absorbed during the process.[13]

-

-

Data Presentation

The data obtained from these analyses can be summarized to compare the stability of different derivatives.

| Derivative | Substituent at C5 | Td5% (°C, N2) | Tmax (°C, N2) | ΔHdec (kJ/mol) | Melting Point (°C) |

| Compound A | -OEt | 255 | 275 | -95 (Exothermic) | 110 |

| Compound B | -OEt, 8-Cl | 268 | 285 | -102 (Exothermic) | 125 |

| Compound C | -OH | 240 | 260 | -88 (Exothermic) | 150 |

Note: Data are hypothetical for illustrative purposes.

Caption: Workflow for experimental assessment of thermal stability.

Section 4: Computational Chemistry in Stability Prediction

Alongside experimental work, computational methods provide invaluable, atomistic insights into molecular stability. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose.[16] It allows for the calculation of energies of different molecular states, helping to predict the most stable conformations and the energy barriers to decomposition.[17]

Computational Workflow

-

Structure Optimization: The 3D structure of the 5-Ethoxy-5H-benzocycloheptene derivative is first optimized to find its lowest energy geometry. This is performed for all relevant conformers (e.g., pseudo-axial and pseudo-equatorial).

-

Energy Calculation: Single-point energy calculations are performed on the optimized structures using a higher level of theory to obtain accurate electronic energies.[18]

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[17]

-

Reaction Pathway Modeling: To investigate a specific decomposition pathway (e.g., hydrolysis), the structures of the reactant, transition state, and products are optimized. The energy difference between the reactant and the transition state gives the activation energy (ΔG‡), a key predictor of reaction kinetics.

Caption: Simplified workflow for computational stability analysis using DFT.

Conclusion

The thermodynamic stability of 5-Ethoxy-5H-benzocycloheptene derivatives is a critical attribute that governs their viability as drug candidates. This stability is not a simple property but rather the result of a complex interplay between conformational preferences, ring strain, and the electronic and steric effects of the ethoxy substituent.

A comprehensive evaluation of stability requires an integrated approach. Conformational analysis provides the structural foundation. High-throughput experimental techniques like TGA and DSC deliver essential quantitative data on thermal and oxidative degradation.[12][14] Simultaneously, computational methods such as DFT offer a predictive and explanatory framework, allowing researchers to rationalize experimental findings and guide the design of more stable next-generation analogs.[16] By employing the principles and protocols outlined in this guide, drug development professionals can build a robust understanding of their compounds, mitigating risks and accelerating the journey from discovery to clinic.

References

- Essent Chem. 2025;2(1):1-8. Synthesis of Functionalized Benzocycloheptene Analogs.

- International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis.

- BenchChem Technical Guides. Conformational Landscape of 5-Substituted 5H-dibenzo[a,d]cycloheptenes: A Technical Guide.

- MDPI.

- ResearchGate. Strategies for Functionalized Benzocycloheptene Amines Synthesis.

- PubMed. Base-Promoted (5 + 2) Annulation between 2-(Alkynylaryl)

- MDPI.

- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Beilstein Journal of Organic Chemistry.

- Semantic Scholar.

- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Beilstein Journal of Organic Chemistry.

- Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis of some 5-substituted 5H-dibenzo[a,d [ ] ]cycloheptenes.

- Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis of some 5-substituted 5H-dibenzo[a,d [ ] ]cycloheptenes.

- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of an isolable 4aH-benzocycloheptene, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, and a study of its thermal rearrangement.

- ResearchGate. Synthesis of some new physiologically active polyheterocycles derived from benzocyclohepten-5-ones | Request PDF.

- Taylor & Francis Online. Synthesis of functionalized benzocycloheptene analogs.

- PubMed. Stability studies on some benzocycloheptane antihistaminic agents.

- Journal of Computational Chemistry.

- ResearchGate. A Computational Investigation of the Stability of Cyclopropyl Carbenes.

- Semantic Scholar. A CDFT-Based Computational Peptidology (CDFT-CP) Study of the Chemical Reactivity and Bioactivity of the Marine.

- Journal of the Chemical Society, Perkin Transactions 2. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene.

- MDPI.

- BenchChem Technical Guides.

Sources

- 1. Synthesis of Functionalized Benzocycloheptene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability studies on some benzocycloheptane antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformational analysis of some 5-substituted 5H-dibenzo[a,d [ ] ]cycloheptenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Cyclacene Stability: The Interplay of Strain, Aromaticity and Force Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids [mdpi.com]

- 10. Synthesis of an isolable 4aH-benzocycloheptene, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, and a study of its thermal rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]

- 16. chemical.journalspub.info [chemical.journalspub.info]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Crystallographic Data and 3D Modeling for 5-Ethoxy-5H-benzocycloheptene: A Technical Whitepaper

Executive Summary

The 5H-benzocycloheptene scaffold is a privileged structural motif in medicinal chemistry, serving as the conformational backbone for numerous biologically active compounds, including tricyclic antidepressants and antihistamines. Within this class, 5-Ethoxy-5H-benzocycloheptene (CAS 112270-51-6) acts as a critical, conformationally intriguing intermediate. This whitepaper provides an in-depth analysis of its 3D molecular modeling, crystallographic behavior, and the self-validating experimental workflows required for its synthesis and structural elucidation.

Conformational Dynamics and 3D Modeling

The central seven-membered cycloheptene ring in the benzocycloheptene core is highly flexible. To minimize angle and torsional strain, the ring avoids a planar geometry, predominantly oscillating between pseudo-boat and twist-boat conformations 1.

For 5-Ethoxy-5H-benzocycloheptene, the steric bulk of the ethoxy substituent at the C5 position dictates the global energy minimum. 3D computational modeling (utilizing Density Functional Theory or semi-empirical PM3 methods) reveals that placing the ethoxy group in a pseudo-axial position within a standard boat conformation induces severe transannular steric clashes with the peri-hydrogens of the fused benzene ring 2.

Consequently, the molecule undergoes thermal ring inversion to a twist-boat conformation. This inversion relieves torsional strain and allows the ethoxy group to adopt a thermodynamically stable pseudo-equatorial orientation, minimizing 1,3-diaxial-like interactions 1.

Conformational logic and steric preferences of the 5-ethoxy substituted seven-membered ring.

Crystallographic Data & Structural Elucidation

While proprietary constraints often limit the publication of exact atomic coordinates for every specific ether derivative, comparative single-crystal X-ray diffraction (XRD) data from highly substituted analogs (such as 5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene) provide a highly reliable structural framework 2. XRD analysis consistently confirms the preference for the twist-boat assignment in the solid state when bulky C5 substituents are present 3.

Table 1: Representative Crystallographic Parameters for 5-Substituted Benzocycloheptenes

| Crystallographic Parameter | Value / Description |

| Crystal System | Triclinic / Monoclinic |

| Space Group | P-1 / P2(1)/c |

| Unit Cell Dimensions (a, b, c) | ~8.97 Å, ~9.52 Å, ~9.80 Å (Triclinic model) |

| Unit Cell Angles (α, β, γ) | ~80.5°, ~73.2°, ~69.5° |

| Ring Conformation | Twist-boat (dominant in solid state) |

| Substituent Orientation | Pseudo-equatorial (C5-Ethoxy) |

(Data synthesized from structural analogs detailed in IUCr and RSC crystallographic reports [[2]](), 1)

Experimental Methodologies

As a self-validating system, the following protocols incorporate strict in-process analytical controls (IPC) to ensure high-fidelity synthesis and crystallization.

Synthesis of 5-Ethoxy-5H-benzocycloheptene

Direct etherification of the C5 hydroxyl group is often poor-yielding due to competing elimination reactions that form the fully conjugated dibenzocycloheptatriene system. Thus, a two-step halogenation-solvolysis route is the standard protocol 4.

Step 1: Chlorination (Formation of the Electrophile)

-

Reagents: Dissolve 1.0 eq of 5-hydroxy-5H-benzocycloheptene in anhydrous benzene or dichloromethane.

-

Reaction: Dropwise add 1.2 eq of thionyl chloride (SOCl₂) at 0 °C under an inert argon atmosphere.

-

Causality: SOCl₂ converts the poor hydroxyl leaving group into a highly reactive chloride. Maintaining a low temperature (0 °C) is critical to prevent the elimination of HCl, which would yield the non-target fully aromatic system [[4]]().

-

Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the polar hydroxyl spot confirms the complete formation of the 5-chloro-5H-benzocycloheptene intermediate.

Step 2: Etherification (Nucleophilic Substitution)

-

Reagents: Isolate the crude 5-chloro intermediate and dissolve it immediately in absolute ethanol, which acts as both the solvent and the nucleophile.

-

Reaction: Add a mild base (e.g., anhydrous K₂CO₃) to scavenge the generated HCl. Reflux the mixture for 4–6 hours 5.

-

Validation: Evaporate the solvent, extract with diethyl ether, and wash with brine. ¹H-NMR of the crude product must show a characteristic triplet-quartet pattern for the ethoxy group and a distinct singlet for the C5 methine proton, validating substitution over elimination.

Single-Crystal Growth Protocol

To obtain X-ray quality crystals of 5-Ethoxy-5H-benzocycloheptene, the lipophilic nature of the ethoxy group must be carefully managed. Standard polar solvent crystallization often yields amorphous powders.

-

Solvent Selection: Prepare a dual-solvent system using a good solvent (ethyl acetate) and an antisolvent (hexanes).

-

Preparation: Dissolve 50 mg of the purified compound in 0.5 mL of ethyl acetate in a 2-dram glass vial.

-

Diffusion Setup: Carefully layer 2.0 mL of hexanes on top of the ethyl acetate layer to create a sharp, visible interface.

-

Crystallization: Cap the vial loosely to allow for extremely slow evaporation and vapor diffusion over 7–14 days at a controlled ambient temperature (20–25 °C).

-

Causality & Validation: Slow diffusion minimizes the nucleation rate, heavily favoring the growth of fewer, larger, and defect-free single crystals suitable for diffractometry 2. The presence of clear, block-like crystals validates the thermodynamic stability of the chosen solvent system.

Experimental workflow for the synthesis and crystallization of 5-Ethoxy-5H-benzocycloheptene.

References

-

Benchchem , "5H-Dibenzo(a,d)cycloheptene, 5-amino-", Benchchem. 4[4]

-

PrepChem , "Synthesis of 4-(5H-Dibenzo[a,d]cycloheptene-Δ5,α -acetamido) benzoic acid", PrepChem. 5[5]

-

Canadian Science Publishing , "Structural parameters for the chair or twist-boat conformations of 1,3-dioxa-5,6-benzocycloheptene...", Canadian Journal of Chemistry. 3[3]

-

IUCrData , "(5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene", International Union of Crystallography. 2[2]

-

Journal of the Chemical Society, Perkin Transactions 2 , "Conformation and thermal inversion of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene ring spiro-linked to homoquinones", RSC Publishing. 1[1]

Sources

- 1. Conformation and thermal inversion of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene ring spiro-linked to homoquinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 5H-Dibenzo(a,d)cycloheptene, 5-amino- | 31721-90-1 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

Electronic Properties and Stereochemical Dynamics of the 5-Ethoxy-5H-benzocycloheptene Ring System

Executive Summary

The 5-ethoxy-5H-benzocycloheptene architecture (CAS 112270-51-6) represents a highly specialized bicyclic framework characterized by a benzene ring fused to a seven-membered cycloheptatriene-like moiety[1]. For researchers in advanced materials and synthetic pharmacology, mastering the electronic properties of this system is critical. Unlike planar, fully aromatic systems, the 5H-benzocycloheptene core exhibits dynamic conformational toggling to avoid the thermodynamic penalty of antiaromaticity[2]. The introduction of an ethoxy group at the C5 position introduces profound stereoelectronic effects, acting as both a conformational anchor and a potent electronic modulator.

This technical guide dissects the causal relationships between the molecule's orbital architecture, its experimental characterization, and its behavior under redox conditions.

Orbital Architecture and Aromaticity Toggling

The parent 5H-benzocycloheptene system contains 10 π -electrons across the fused framework. However, in its neutral ground state, the seven-membered ring does not achieve a planar 4n+2 Hückel aromatic state. Instead, it adopts a non-planar "tub" conformation, effectively isolating the benzene π -system (6 π -electrons) from the diene moiety (4 π -electrons)[3]. This structural buckling prevents the formation of a paratropic, antiaromatic ring current.

The Role of the C5-Ethoxy Substituent

The C5-ethoxy group fundamentally alters the electronic landscape of the molecule. In the neutral state, the oxygen lone pairs participate in hyperconjugation ( σC−O→π∗ ) with the adjacent diene system.

When the system undergoes oxidation or heterolytic cleavage at the C5 position (e.g., loss of the ethoxy group as an ethoxide in acidic media), it yields the benzotropylium cation . This cation is a fully planar, 10- π electron aromatic system characterized by a strong diatropic ring current and significant thermodynamic stability[4]. The ethoxy group facilitates this transition by providing massive +M (resonance) stabilization during the transition state, lowering the activation energy required for ionization.

Conformational state diagram mapping the transition from neutral geometries to the aromatic cation.

Experimental Methodologies for Electronic Characterization

To rigorously define the electronic boundaries of the 5-ethoxy-5H-benzocycloheptene system, empirical validation is required. The following self-validating protocols isolate the thermodynamic and spectroscopic properties of the molecule.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry is selected to measure the oxidation potential ( Eox ), which directly correlates to the energy of the Highest Occupied Molecular Orbital (HOMO) and the thermodynamic barrier to forming the benzotropylium cation.

Step-by-Step Methodology:

-

Solvent & Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile (MeCN). Causality: MeCN provides a wide anodic electrochemical window necessary for capturing high-potential oxidation events without solvent degradation.

-

Analyte Introduction: Add 5-ethoxy-5H-benzocycloheptene to achieve a precise 1.0 mM concentration.

-

System Purging: Degas the solution with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen is electroactive and will produce parasitic reduction peaks that obscure the analyte's signal.

-

Electrode Setup: Utilize a glassy carbon working electrode (polished with 0.05 µm alumina slurry to ensure a pristine electron-transfer surface), a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

-

Data Acquisition: Sweep the potential from -0.5 V to +2.0 V at varying scan rates (50, 100, 250, 500 mV/s) to assess the reversibility of the electron transfer.

-

Internal Validation: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). The Fc/Fc+ redox couple acts as an internal standard to calibrate the potential scale to the vacuum level, ensuring the calculated HOMO level is absolute and reproducible.

Self-validating electrochemical workflow for determining absolute HOMO/LUMO energy levels.

Protocol 2: Spectroscopic Mapping of Electron Density (NMR)

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to map the electron density and ring currents. The chemical shifts of the protons on the 7-membered ring act as direct sensors for diatropic (aromatic) or paratropic (antiaromatic) ring currents[5][6].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Acquisition: Acquire 1H and 13C spectra at 298 K using a 500 MHz spectrometer.

-

Data Interpretation: The alkene protons of the neutral 5H-benzocycloheptene core typically resonate between 6.20 and 6.55 ppm[7]. If the compound is subjected to acidic conditions (e.g., trifluoroacetic acid) to induce the loss of the ethoxy group, the resulting benzotropylium cation will exhibit a massive downfield shift (protons resonating >8.5 ppm) due to the strong diatropic ring current of the newly formed 10- π aromatic system[4].

Quantitative Data Summary

The following table summarizes the key electronic and physical parameters of the 5-ethoxy-5H-benzocycloheptene system compared to its ionized state. Data is synthesized from established literature on benzocycloheptene derivatives[3][4][7].

| Electronic Property | Neutral 5-Ethoxy-5H-benzocycloheptene | Benzotropylium Cation Analog |

| Dominant Conformation | Non-planar (Tub) | Planar |

| π -Electron Count | 6 (Benzene) + 4 (Isolated Diene) | 10 (Fully delocalized) |

| Aromaticity (NICS(1)) | ~0 ppm (7-membered ring) | < -4.5 ppm (Highly diatropic) |

| 1H NMR (Alkene H) | ~6.20 - 6.55 ppm | > 8.50 ppm (Strongly deshielded) |

| C5 Hybridization | sp3 | sp2 |

Mechanistic Implications for Drug Development

Understanding the electronic properties of the 5-ethoxy-5H-benzocycloheptene ring system allows medicinal chemists to exploit it as a dynamic pharmacophore. The ethoxy group serves as a tunable steric bulk that locks the 7-membered ring into a specific tub conformation, dictating the spatial orientation of the fused benzene ring when interacting with biological targets. Furthermore, because the C5 position is electronically activated by the adjacent diene system, it can serve as a controlled metabolic liability or a site for targeted covalent binding in prodrug design.

Electronic cascade demonstrating resonance stabilization from the ethoxy oxygen into the pi-system.

References

-

CAS 1122-70-9 Pyridine,2-ethenyl-6-methyl- - Alfa Chemistry (Contains catalog data for 5-Ethoxy-5H-benzocycloheptene, CAS 112270-51-6). Alfa Chemistry. 1

-

5H-Benzocycloheptene | C11H10 | CID 136080 - PubChem - NIH . National Institutes of Health. 2

-

Synthesis, spectroscopic NMR and theoretical (HF and DFT) investigation of... 5H-benzocycloheptene . ResearchGate. 6

-

Oxidation of 6,7-dihydro-5H-benzocycloheptene by bacterial strains... . ResearchGate. 7

-

Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons . MDPI. 3

-

Aromaticity of Annelated Borepins . Chem8.org. 4

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 5H-Benzocycloheptene | C11H10 | CID 136080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. junzhu.chem8.org [junzhu.chem8.org]

- 5. Benzocycloheptene | C11H14 | CID 136842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-5H-benzocycloheptene

Abstract

This technical guide provides a focused examination of the molecular weight and boiling point of 5-Ethoxy-5H-benzocycloheptene, a derivative of the medicinally significant benzocycloheptene scaffold. While experimental data for this specific molecule is not publicly available, this document synthesizes foundational data from its parent compound, 5H-benzocycloheptene, to provide a calculated molecular weight. Furthermore, it outlines a representative synthetic protocol based on established ether synthesis methodologies and details the necessary analytical workflows for structural verification and purification. This guide is intended for researchers, scientists, and professionals in drug development who are engaged with the design and synthesis of novel therapeutic agents based on the benzocycloheptene core structure.

Introduction to the Benzocycloheptene Scaffold

The benzocycloheptene core is a prominent structural motif found in a diverse range of natural products and synthetic molecules of significant biological and pharmaceutical interest. This fused bicyclic system, consisting of a benzene ring fused to a seven-membered cycloheptene ring, serves as a foundational scaffold for compounds with applications in medicinal chemistry. The conformational flexibility of the seven-membered ring, combined with the aromaticity of the benzene moiety, allows for the precise spatial orientation of functional groups, making it a valuable template for designing molecules that can interact with complex biological targets. Efficient synthetic protocols to access and functionalize this motif are therefore of high importance to the scientific community.

Physicochemical Properties of 5-Ethoxy-5H-benzocycloheptene

A thorough understanding of the physicochemical properties of a target compound is fundamental to its synthesis, purification, and application in drug development.

2.1 Molecular Structure and Formula

The parent compound, 5H-benzocycloheptene, has a molecular formula of C₁₁H₁₀.[1][2] The target molecule, 5-Ethoxy-5H-benzocycloheptene, is formed by the substitution of a hydrogen atom at the 5-position with an ethoxy group (-OC₂H₅). This results in the molecular formula C₁₃H₁₄O .

Chemical Structure:

(Note: This is a representative 2D structure. The actual conformation may vary.)

2.2 Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry. Based on the molecular formula C₁₃H₁₄O, the molecular weight of 5-Ethoxy-5H-benzocycloheptene has been calculated using the atomic weights of its constituent elements.

| Property | Value | Basis |

| Molecular Formula | C₁₃H₁₄O | Derived |

| Calculated Molecular Weight | 186.25 g/mol | Calculated |

| CAS Number | 112270-51-6[1] | Referenced |

2.3 Boiling Point

As of the date of this publication, no experimentally determined boiling point for 5-Ethoxy-5H-benzocycloheptene has been reported in the peer-reviewed literature or major chemical databases.

Causality and Estimation: The boiling point is highly dependent on intermolecular forces, molecular weight, and molecular shape. The introduction of the ethoxy group, compared to the parent 5H-benzocycloheptene, increases the molecular weight and introduces a polar C-O bond, which would be expected to raise the boiling point. For context, ethoxybenzene (phenetole), a simpler aromatic ether, has a boiling point in the range of 169-173°C.[3][4][5][6] Given the significantly larger and more complex benzocycloheptene structure, the boiling point of 5-Ethoxy-5H-benzocycloheptene would be substantially higher, likely requiring vacuum distillation to prevent decomposition. Experimental determination remains the gold standard for this physical property.

Synthesis and Characterization

While a specific, validated protocol for 5-Ethoxy-5H-benzocycloheptene is not available, a reliable synthetic strategy can be designed based on well-established chemical transformations. The most logical and widely used method for preparing such an ether is the Williamson ether synthesis.[7][8][9][10]

3.1 Conceptual Synthetic Approach: Williamson Ether Synthesis

This method involves a two-step process:

-

Deprotonation: The precursor, 5-hydroxy-5H-benzocycloheptene, is treated with a strong base to form a nucleophilic alkoxide.

-

Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks an ethylating agent (e.g., ethyl iodide or ethyl bromide) to form the desired ether product.[10]

The choice of a primary ethyl halide is critical to favor the Sₙ2 substitution pathway and minimize the competing E2 elimination reaction.[8][10]

3.2 Exemplary Experimental Protocol: Synthesis of 5-Ethoxy-5H-benzocycloheptene

This protocol is a representative example and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of the Precursor, 5-hydroxy-5H-benzocycloheptene The synthesis of a hydroxylated benzocycloheptene can be achieved via the reduction of the corresponding ketone.[11] For instance, 5H-benzocyclohepten-5-one can be reduced using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Setup: To a solution of 5H-benzocyclohepten-5-one (1.0 eq) in methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (1.1 eq) portion-wise.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 5-hydroxy-5H-benzocycloheptene can be purified by column chromatography.

Step 2: Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 5-hydroxy-5H-benzocycloheptene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Causality: NaH is a non-nucleophilic, irreversible base that deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward.

-

Alkylation: After stirring for 30 minutes at 0°C, add ethyl iodide (1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product into diethyl ether (3x).

-

Final Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The final product, 5-Ethoxy-5H-benzocycloheptene, should be purified using flash column chromatography on silica gel.

3.3 Structure Verification and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, showing the characteristic signals for the ethoxy group (a triplet and a quartet) and the benzocycloheptene scaffold.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of the compound, matching the calculated value of 186.25 g/mol .

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the appearance of a strong C-O ether stretch would provide evidence for the successful reaction.

Data Summary and Workflow Visualization

4.1 Summary of Physicochemical Data

| Parameter | Data | Source/Method |

| Molecular Formula | C₁₃H₁₄O | Derived |

| Calculated Molecular Weight | 186.25 g/mol | Calculation |

| Boiling Point | Data not available; expected to be >170°C | Literature Review |

| CAS Registry Number | 112270-51-6[1] | Database |

4.2 Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Exemplary workflow for the synthesis and analysis of 5-Ethoxy-5H-benzocycloheptene.

Conclusion

This technical guide has established the calculated molecular weight of 5-Ethoxy-5H-benzocycloheptene as 186.25 g/mol based on its molecular formula, C₁₃H₁₄O. While experimental boiling point data is currently unavailable, a qualitative assessment suggests it would be significantly above 170°C. A robust and logical synthetic pathway via the Williamson ether synthesis has been proposed, providing a clear and actionable framework for researchers. The successful synthesis and isolation of this and similar benzocycloheptene derivatives are contingent upon rigorous purification and comprehensive analytical characterization, as detailed in this guide.

References

-

Ethoxy benzene. (n.d.). Retrieved March 25, 2026, from [Link]

-

Synthesis of 5ξ-hydroxy-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro [5H] benzocycloheptene. (n.d.). Mol-Instincts. Retrieved March 25, 2026, from [Link]

-

Stenutz, R. (n.d.). ethoxybenzene. Retrieved March 25, 2026, from [Link]

-

Phenetole | C8H10O | CID 7674. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved March 25, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

-

9.5: Williamson ether synthesis. (2020, July 1). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

-

5H-Benzocycloheptene | C11H10 | CID 136080. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5H-Benzocycloheptene | C11H10 | CID 136080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5.imimg.com [5.imimg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 乙氧基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenetole | C8H10O | CID 7674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

Predictive Infrared (IR) Spectroscopy Profiling of 5-Ethoxy-5H-benzocycloheptene: A Mechanistic Guide

Executive Summary